molecular formula C10H7NO2 B7830225 2-(aminomethylidene)indene-1,3-dione

2-(aminomethylidene)indene-1,3-dione

Cat. No.: B7830225
M. Wt: 173.17 g/mol
InChI Key: VBDUOWIUMMTUIJ-UHFFFAOYSA-N
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Description

2-(Aminomethylidene)indene-1,3-dione is a compound of significant interest in organic chemistry due to its versatile applications. This compound is a derivative of indane-1,3-dione, which is known for its utility in various fields such as medicinal chemistry, organic electronics, and photopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethylidene)indene-1,3-dione typically involves the reaction of indane-1,3-dione with appropriate amine derivatives under controlled conditions. One common method is the Knoevenagel condensation reaction, where indane-1,3-dione reacts with an amine in the presence of a base such as piperidine or sodium acetate in ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethylidene)indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indane-1,3-dione derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(Aminomethylidene)indene-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(aminomethylidene)indene-1,3-dione involves its interaction with molecular targets through its reactive functional groups. The aminomethylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include inhibition of enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(aminomethylidene)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDUOWIUMMTUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CN)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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